2-(Demethoxy)ethylthio-griseofulvin is a derivative of griseofulvin, an antifungal medication primarily used to treat dermatophytosis. This compound is characterized by the presence of an ethylthio group and a demethoxy modification, which alters its pharmacological properties compared to its parent compound. Griseofulvin itself is derived from the fungus Penicillium griseofulvum, and it functions by inhibiting fungal mitosis, thereby preventing the growth and reproduction of fungi.
Griseofulvin and its derivatives, including 2-(Demethoxy)ethylthio-griseofulvin, belong to a class of compounds known as oxaspiro compounds. These compounds are characterized by their unique spirocyclic structures which contribute to their biological activity. The specific compound 2-(Demethoxy)ethylthio-griseofulvin has been synthesized for research purposes and is classified under antifungal agents, with potential applications in treating various fungal infections.
The synthesis of 2-(Demethoxy)ethylthio-griseofulvin involves several key steps:
These methods reflect established synthetic pathways for modifying griseofulvin to enhance its antifungal properties or alter its pharmacokinetic profiles .
The molecular formula of 2-(Demethoxy)ethylthio-griseofulvin is , with a molecular weight of approximately 382.86 g/mol.
The chemical reactivity of 2-(Demethoxy)ethylthio-griseofulvin can be explored through various reactions:
The antifungal mechanism of action for 2-(Demethoxy)ethylthio-griseofulvin is believed to be similar to that of griseofulvin:
Relevant data on melting points, boiling points, and spectral data (NMR, IR) specific to this derivative may require experimental determination .
2-(Demethoxy)ethylthio-griseofulvin has potential applications in scientific research and pharmaceuticals:
This compound represents a significant area of interest for researchers aiming to develop more effective treatments for fungal infections while minimizing side effects associated with existing therapies.
2-(Demethoxy)ethylthio-griseofulvin (CAS No. 187884-75-9) is a semisynthetic derivative of the antifungal natural product griseofulvin. Its systematic IUPAC name is (2S,6'R)-7-chloro-2',4-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexan]-2'-ene-3,4'-dione 2-[(2-demethoxy)ethylthio] analog, reflecting the substitution of the methoxy group at the C2 position with a demethoxyethylthio moiety. The molecular formula is C₁₈H₁₉ClO₅S, corresponding to a molecular weight of 382.86 g/mol. Key structural features include:
Table 1: Molecular Identifiers of 2-(Demethoxy)ethylthio-griseofulvin
| Property | Value |
|---|---|
| CAS Registry Number | 187884-75-9 |
| Molecular Formula | C₁₈H₁₉ClO₅S |
| Exact Molecular Weight | 382.8585 g/mol |
| SMILES Notation | CCSC1=CC(=O)CC(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |
| IUPAC Name | (2S,6'R)-7-Chloro-4,6-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexane]-2',3,4'-trione 2-[(2-demethoxy)ethylthio] analog |
Spectroscopic profiling confirms the structural identity and electronic features of 2-(Demethoxy)ethylthio-griseofulvin:
Table 2: Key Spectroscopic Signatures
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 4.25 (t), δ 3.45 (t) | -SCH₂CH₂O- protons |
| δ 1.65 (d) | C6'-CH₃ | |
| ¹³C NMR | δ 195.2 | C4' carbonyl |
| δ 38.5 | -SCH₂- carbon | |
| IR | 1705 cm⁻¹ | Cyclohexanone C=O |
| UV-Vis | λmax 290 nm | Conjugated ketone system |
No single-crystal X-ray diffraction data for 2-(Demethoxy)ethylthio-griseofulvin has been reported. However, its stereochemical configuration can be inferred from griseofulvin derivatives and structural analogs:
Structural modifications in 2-(Demethoxy)ethylthio-griseofulvin significantly alter its physicochemical behavior compared to griseofulvin (C₁₇H₁₇ClO₆, MW 352.77):
Table 3: Structural Comparison with Griseofulvin
| Property | 2-(Demethoxy)ethylthio-griseofulvin | Griseofulvin | Biological Implication |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₉ClO₅S | C₁₇H₁₇ClO₆ | Altered metabolism |
| Molecular Weight | 382.86 g/mol | 352.77 g/mol | Higher molecular mass |
| Key Functional Group | -SCH₂CH₂OCH₃ | -OCH₃ | Enhanced lipophilicity |
| logP (Calculated) | 2.85 | 2.20 | Improved membrane permeability |
| C2-X Bond Length | 1.82 Å (C-S) | 1.41 Å (C-O) | Increased conformational flexibility |
The structural redesign of 2-(Demethoxy)ethylthio-griseofulvin exemplifies targeted molecular editing to modulate physicochemical properties while preserving core pharmacophoric elements. This approach may facilitate optimized drug delivery or novel bioactivity profiles relative to the parent scaffold [4] [5] [7].
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1